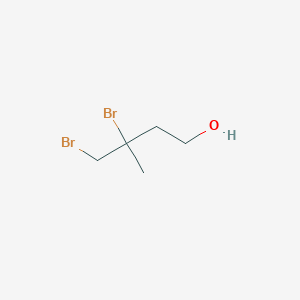
3,4-Dibromo-3-methylbutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dibromo-3-methylbutan-1-ol is an organic compound with the molecular formula C5H10Br2O It is a brominated alcohol, characterized by the presence of two bromine atoms and a hydroxyl group attached to a butane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-3-methylbutan-1-ol typically involves the bromination of 3-methylbutan-1-ol. One common method is the addition of bromine (Br2) to 3-methylbutan-1-ol in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar methods as described above. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dibromo-3-methylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The bromine atoms can be reduced to form the corresponding hydrocarbon.
Substitution: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiol (SH-).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of 3,4-dibromo-3-methylbutanal or 3,4-dibromo-3-methylbutanoic acid.
Reduction: Formation of 3-methylbutan-1-ol.
Substitution: Formation of 3,4-dihydroxy-3-methylbutan-1-ol or other substituted derivatives.
Applications De Recherche Scientifique
3,4-Dibromo-3-methylbutan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,4-Dibromo-3-methylbutan-1-ol involves its interaction with molecular targets through its bromine atoms and hydroxyl group. The bromine atoms can participate in electrophilic reactions, while the hydroxyl group can form hydrogen bonds and participate in nucleophilic reactions. These interactions can affect various biochemical pathways and molecular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dichloro-3-methylbutan-1-ol: Similar structure but with chlorine atoms instead of bromine.
3,4-Diiodo-3-methylbutan-1-ol: Similar structure but with iodine atoms instead of bromine.
3-Methylbutan-1-ol: Lacks halogen atoms, making it less reactive in certain chemical reactions.
Uniqueness
3,4-Dibromo-3-methylbutan-1-ol is unique due to the presence of bromine atoms, which impart distinct reactivity and chemical properties compared to its chloro, iodo, and non-halogenated analogs. The bromine atoms enhance its electrophilic character, making it a valuable reagent in organic synthesis and other applications.
Propriétés
Numéro CAS |
10518-50-0 |
|---|---|
Formule moléculaire |
C5H10Br2O |
Poids moléculaire |
245.94 g/mol |
Nom IUPAC |
3,4-dibromo-3-methylbutan-1-ol |
InChI |
InChI=1S/C5H10Br2O/c1-5(7,4-6)2-3-8/h8H,2-4H2,1H3 |
Clé InChI |
UITHMRIQPLQXDC-UHFFFAOYSA-N |
SMILES canonique |
CC(CCO)(CBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



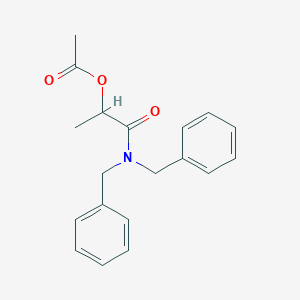

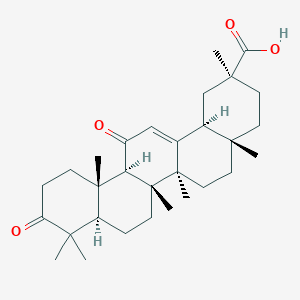
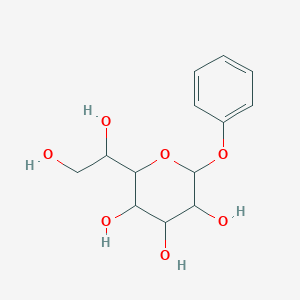
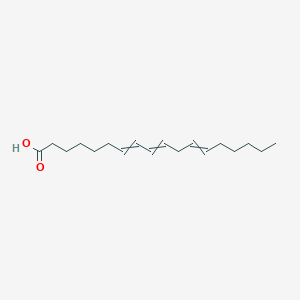


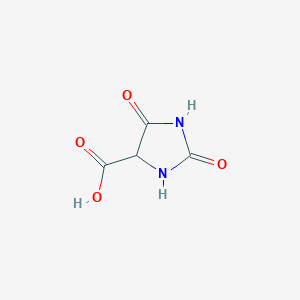
![1,1,1,2,2,3,3,4,4-Nonafluoro-4-[(trifluoroethenyl)oxy]butane](/img/structure/B14727837.png)
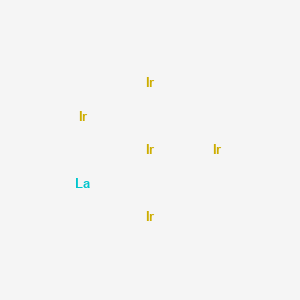
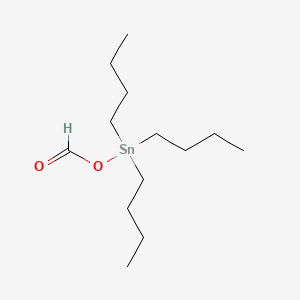
![1,2,3-Trimethyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14727852.png)

